molecular formula C12H9LiO B8332472 2-Phenoxyphenyllithium

2-Phenoxyphenyllithium

Cat. No.: B8332472
M. Wt: 176.2 g/mol
InChI Key: PYNQZCOFNHFSNO-UHFFFAOYSA-N
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Description

2-Phenoxyphenyllithium is an organolithium compound featuring a phenoxy group (-OPh) at the ortho position of a phenyl ring bonded to a lithium atom. Such compounds are critical intermediates in organic synthesis, particularly in nucleophilic aromatic substitution and coupling reactions. The phenoxy group’s electron-donating nature enhances the stability of the adjacent lithium center, making it a valuable reagent for constructing complex aromatic systems .

Properties

Molecular Formula

C12H9LiO

Molecular Weight

176.2 g/mol

IUPAC Name

lithium;phenoxybenzene

InChI

InChI=1S/C12H9O.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-9H;/q-1;+1

InChI Key

PYNQZCOFNHFSNO-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)OC2=CC=CC=[C-]2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Phenylacetic Acids

Compounds like 2-[2-(Phenylthio)phenyl]acetic acid (CAS: 1527-17-9, MW: 244.31 g/mol) share structural similarities with 2-Phenoxyphenyllithium, differing in the substituent (S vs. O) and the absence of lithium .

  • Electronic Effects: The phenoxy group in this compound donates electron density via resonance, stabilizing the lithium center. In contrast, the phenylthio group in 2-[2-(Phenylthio)phenyl]acetic acid exhibits weaker electron-donating capacity due to sulfur’s lower electronegativity, leading to reduced stabilization of adjacent acidic protons (pKa ~4–5 vs. phenoxy’s ~10) .
  • Applications: The phenylthio derivative is a pharmaceutical intermediate, while this compound is hypothesized to enable C–C bond formation in drug synthesis .

Phenoxy-Containing Esters

α-Cypermethrin (CAS: 67375-30-8) contains a 3-phenoxyphenyl group, which influences its reactivity in pesticidal applications .

  • Steric and Electronic Profiles: The phenoxy group in α-Cypermethrin enhances lipophilicity and binding to insect sodium channels. In this compound, the same group likely improves solubility in polar aprotic solvents (e.g., THF) and stabilizes transition states in cross-coupling reactions .
  • Thermal Stability: Phenoxy-substituted esters like methyl benzoylformate (CAS: 15206-55-0, MW: 164.16 g/mol) decompose above 150°C, whereas organolithium compounds typically require cryogenic conditions (−78°C) to prevent degradation .

Other Aryllithium Compounds

  • Phenyllithium (PhLi): Lacks substituents, making it more reactive but less stable than this compound. The phenoxy group’s electron donation reduces the lithium atom’s electrophilicity, enabling selective reactions in complex substrates.
  • 2-Thienyllithium: Heterocyclic analogs exhibit lower stability due to ring strain, whereas this compound’s aromatic system provides greater resonance stabilization.

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Applications Reference
This compound* C₁₂H₉LiO 176.06 (hypothetical) Phenoxy (-OPh) Organic synthesis
2-[2-(Phenylthio)phenyl]acetic acid C₁₄H₁₂O₂S 244.31 Phenylthio (-SPh) Pharmaceutical intermediates
Methyl benzoylformate C₉H₈O₃ 164.16 Benzoyloxy Solvent, synthetic intermediate
α-Cypermethrin C₂₂H₁₉Cl₂NO₃ 416.30 3-Phenoxyphenyl Pesticide

*Hypothetical data inferred from structural analogs.

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